molecular formula C15H12ClNO4 B14372170 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one CAS No. 93639-41-9

4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one

Cat. No.: B14372170
CAS No.: 93639-41-9
M. Wt: 305.71 g/mol
InChI Key: AXXZDTUVDMPHNX-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one is a complex organic compound that belongs to the class of furo[3,4-c]pyridines This compound is characterized by the presence of a chloro group, two methoxy groups, and a fused furo-pyridine ring system

Preparation Methods

The synthesis of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-chloropyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-chloropyridine under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the furo[3,4-c]pyridine ring system. This step often requires the use of a strong acid or base as a catalyst.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the furo[3,4-c]pyridine ring system and the formation of simpler products.

Scientific Research Applications

4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Disrupting Cellular Processes: The compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused furo-pyridine ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

93639-41-9

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

4-chloro-3-(2,5-dimethoxyphenyl)-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C15H12ClNO4/c1-19-8-3-4-11(20-2)10(7-8)13-12-9(15(18)21-13)5-6-17-14(12)16/h3-7,13H,1-2H3

InChI Key

AXXZDTUVDMPHNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C=CN=C3Cl)C(=O)O2

Origin of Product

United States

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